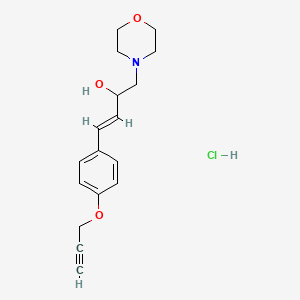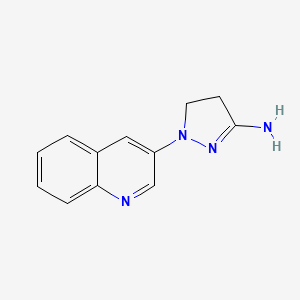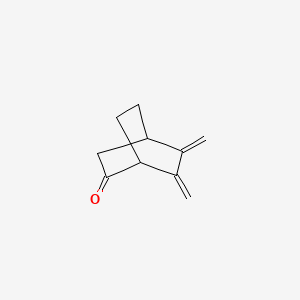
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)-: is a unique organic compound characterized by its bicyclic structure. This compound consists of a bicyclo[2.2.2]octane framework with two methylene groups attached at the 5 and 6 positions, and a ketone functional group at the 1 position. The molecular formula is C10H12O, and it has a molecular weight of 148.2017 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM) as key steps . These reactions are carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Bicyclo(2.2.2)octane: A simpler analog without the methylene groups and ketone functional group.
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)-: Similar structure but with a double bond in the bicyclic framework.
Bicyclo(2.2.2)octanone: Lacks the methylene groups but has the ketone functional group.
Propiedades
Número CAS |
81825-45-8 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
5,6-dimethylidenebicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H12O/c1-6-7(2)9-4-3-8(6)5-10(9)11/h8-9H,1-5H2 |
Clave InChI |
HGBXCHGMAAYCTD-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CCC(C1=C)C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


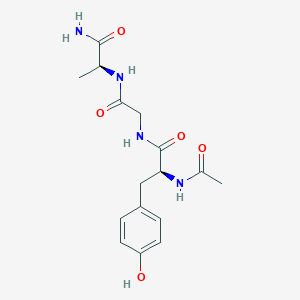
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
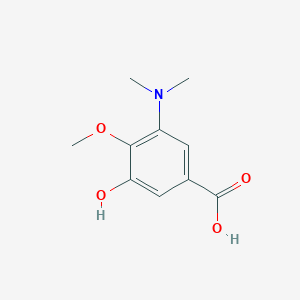
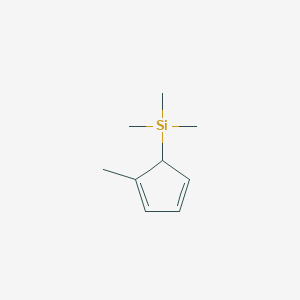
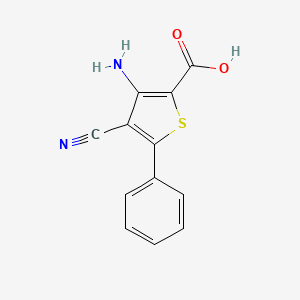
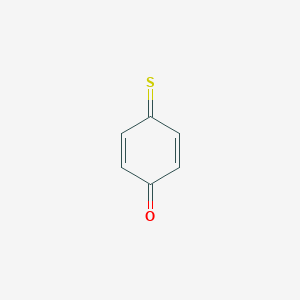
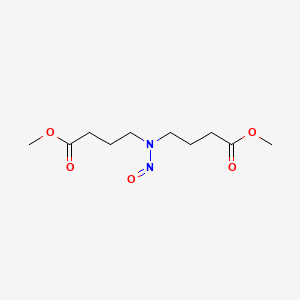
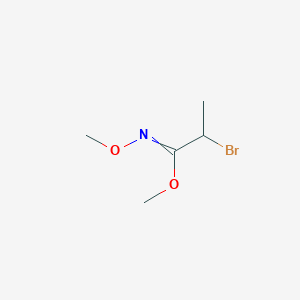
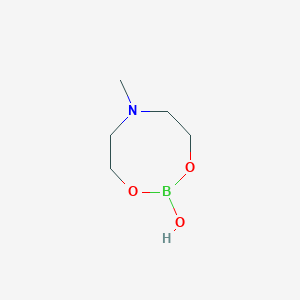
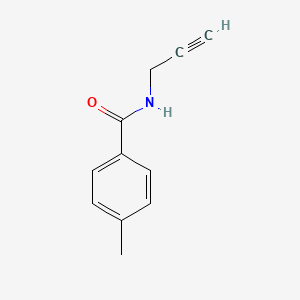
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
